
2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
Descripción general
Descripción
2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, also known as DMPH, is a compound that has been extensively studied for its potential use as an antioxidant and radical scavenger. It is a yellow powder that is soluble in organic solvents and has a melting point of 205-207°C. DMPH has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone involves its ability to scavenge free radicals and protect cells from oxidative damage. 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone can also induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have a variety of biochemical and physiological effects. It can protect cells from oxidative damage, induce apoptosis in cancer cells, and have neuroprotective effects. Additionally, 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have anti-inflammatory effects and can reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in lab experiments is its high radical scavenging activity. Additionally, 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have low toxicity and can be easily synthesized using various methods. However, one of the limitations of using 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. One area of research could be the development of more efficient synthesis methods for 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. Additionally, further studies could be conducted to explore the potential use of 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in cancer therapy and the treatment of neurodegenerative diseases. Furthermore, the potential use of 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in the food and cosmetics industries could also be explored.
Aplicaciones Científicas De Investigación
2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been extensively studied for its potential use as an antioxidant and radical scavenger. It has been shown to have a high radical scavenging activity and can protect cells from oxidative damage. 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-30(27-18-21-14-15-22(31-2)16-25(21)32-3)26-28-23(19-10-6-4-7-11-19)17-24(29-26)20-12-8-5-9-13-20/h4-18H,1-3H3/b27-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFZSOXSHUJFIY-IMRQLAEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



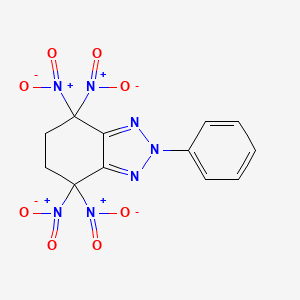
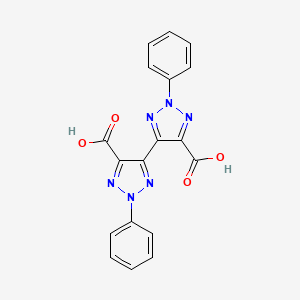
![5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide](/img/structure/B3834464.png)
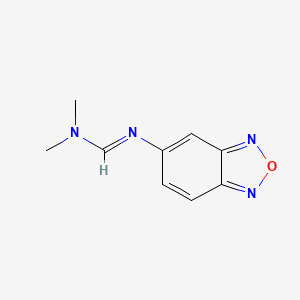
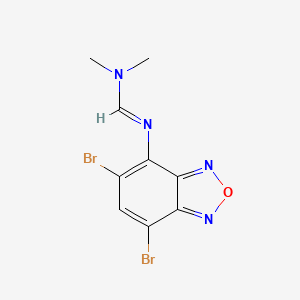
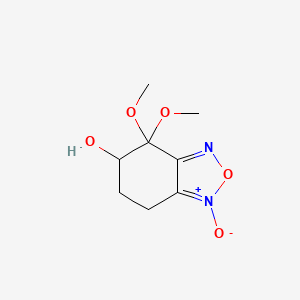
![8-methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B3834487.png)
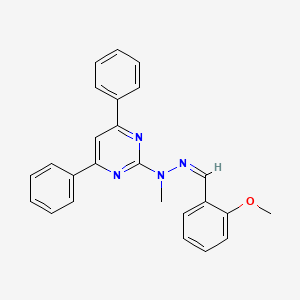

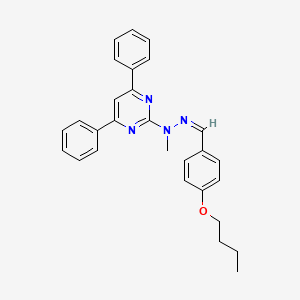
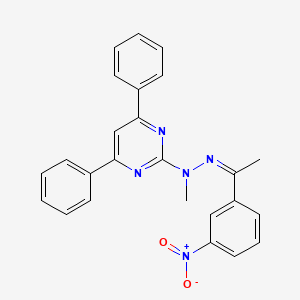
hydrazone](/img/structure/B3834542.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3834544.png)
![nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3834549.png)